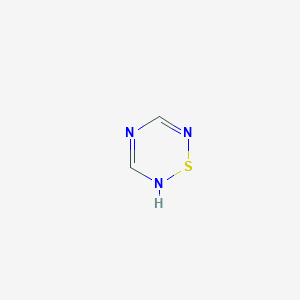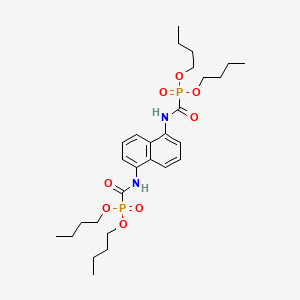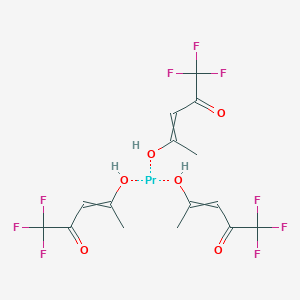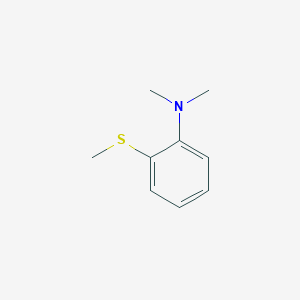
2H-1,2,4,6-Thiatriazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,2,4,6-Thiatriazine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4,6-Thiatriazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of thiosemicarbazide derivatives with suitable electrophiles. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2H-1,2,4,6-Thiatriazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
科学研究应用
2H-1,2,4,6-Thiatriazine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
作用机制
The mechanism of action of 2H-1,2,4,6-Thiatriazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.
相似化合物的比较
Similar Compounds
1,2,4-Thiadiazine: Another heterocyclic compound with similar structural features but different chemical properties.
1,2,4-Triazine: Lacks the sulfur atom, leading to different reactivity and applications.
1,3,4-Thiadiazole: Contains a different arrangement of nitrogen and sulfur atoms, resulting in unique properties.
Uniqueness
2H-1,2,4,6-Thiatriazine is unique due to its specific arrangement of sulfur and nitrogen atoms within the ring structure. This arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
290-93-7 |
|---|---|
分子式 |
C2H3N3S |
分子量 |
101.13 g/mol |
IUPAC 名称 |
2H-1,2,4,6-thiatriazine |
InChI |
InChI=1S/C2H3N3S/c1-3-2-5-6-4-1/h1-2H,(H,3,4,5) |
InChI 键 |
QHSQNVPDKNGRJW-UHFFFAOYSA-N |
规范 SMILES |
C1=NC=NSN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethylbenzo[f]quinoline](/img/structure/B14751012.png)

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)
![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)




![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)

![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)

![3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14751103.png)
